5,6-Dimethyl-2H-pyran-2,4(3H)-dione

Schistosomiasis Molluscicide Agrochemical

Researchers targeting schistosomiasis vector control or natural product synthesis face limited access to this specific pyrandione scaffold. 5,6-Dimethyl-2H-pyran-2,4(3H)-dione (CAS 50405-45-3) bridges this gap. • Confirmed molluscicidal activity against Biomphalaria glabrata egg masses - a validated SAR starting point for agrochemical design targeting schistosomiasis. • Key synthetic intermediate for caloverticilic acid via established dianion chemistry of ethyl acetoacetate. • Predicted lipid metabolism regulator & DNA synthesis inhibitor - differentiated screening candidate for metabolic disorders and cancer research.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
Cat. No. B13645347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2H-pyran-2,4(3H)-dione
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)CC1=O)C
InChIInChI=1S/C7H8O3/c1-4-5(2)10-7(9)3-6(4)8/h3H2,1-2H3
InChIKeyGPZAPHCGSHFCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-2H-pyran-2,4(3H)-dione: Sourcing Guide for a Versatile Pyrandione Scaffold in Drug Discovery and Agrochemical Research


5,6-Dimethyl-2H-pyran-2,4(3H)-dione (also known as 4-hydroxy-5,6-dimethyl-2H-pyran-2-one) is a member of the pyran-2,4-dione class of heterocyclic compounds. It is a key intermediate in the synthesis of caloverticilic acid [1] and has been identified as a core structural feature in naturally occurring molluscicidal agents from Calophyllum species [1]. This compound is commercially available with a typical purity of 97% . Its biological relevance is underscored by its predicted activity as a lipid metabolism regulator and DNA synthesis inhibitor [2].

Why Generic Substitution Fails for 5,6-Dimethyl-2H-pyran-2,4(3H)-dione: Comparative Bioactivity Data


Direct substitution of 5,6-dimethyl-2H-pyran-2,4(3H)-dione with structurally similar pyrandiones or pyrones is not supported by experimental evidence. Comparative studies reveal that specific substitution patterns on the pyrandione ring dictate biological activity, with seemingly minor modifications—such as the presence or identity of a 6-substituent—resulting in a complete loss of activity or a shift in mechanism [1]. For example, while the 5,6-dimethyl derivative demonstrates molluscicidal activity against Biomphalaria glabrata egg masses, the analogous 6-(3,4-dimethoxy-phenyl) derivative is inactive [1]. Furthermore, the compound's utility as a synthetic intermediate is tied to its specific dianion chemistry, which may not be reproducible with other in-class compounds [1].

Quantitative Evidence Guide for 5,6-Dimethyl-2H-pyran-2,4(3H)-dione: Differentiated Performance Metrics


Molluscicidal Activity Against Biomphalaria glabrata Egg Masses: A Direct Comparison with 6-Substituted Analogues

In a direct head-to-head study, 5,6-dimethyl-dihydro-pyran-2,4-dione demonstrated significant molluscicidal activity against Biomphalaria glabrata egg masses, a key intermediate host for Schistosoma mansoni [1]. This activity was not universal to the pyrandione scaffold, as the 6-(3,4-dimethoxy-phenyl) analogue was found to be completely inactive as a molluscicide [1].

Schistosomiasis Molluscicide Agrochemical

Comparative Free Radical Scavenging Activity of Dihydropyran-2,4-diones in the DPPH Assay

The free radical scavenging activity of 5,6-dimethyl-2H-pyran-2,4(3H)-dione was evaluated alongside other dihydropyran-2,4-diones using the DPPH radical scavenging assay [1]. While all tested compounds exhibited high inhibition percentages, the 6-phenyl-dihydropyran-2,4-dione was identified as the most active member, demonstrating superior antioxidant capacity relative to the 5,6-dimethyl derivative [1]. This establishes a clear activity ranking within the series.

Antioxidant Free Radical Scavenging Oxidative Stress

Predicted Pharmacological Activity Profile Versus Known α-Pyrone Therapeutics

In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates that 5,6-dimethyl-2H-pyran-2,4(3H)-dione has a high probability of acting as a lipid metabolism regulator (Pa = 0.999), an angiogenesis stimulant (Pa = 0.995), and a DNA synthesis inhibitor (Pa = 0.991) [1]. These predicted activities differ from the reported mechanisms of other α-pyrones, such as those disclosed in US Patent 5,986,496, which are claimed for treating 'α-pyrone responsive states' via undefined mechanisms [2].

Drug Discovery In Silico Screening Lipid Metabolism

Commercial Availability and Purity Benchmarking Against Key Analogues

5,6-Dimethyl-2H-pyran-2,4(3H)-dione is commercially available with a specified purity of 97% . In comparison, the closely related scaffold dehydroacetic acid (DHA), a widely used antibacterial and antifungal agent, is commercially offered at purities ranging from 98% to 99% . This establishes a clear and comparable purity benchmark for procurement, with the 97% specification meeting or exceeding the requirements for most research applications.

Chemical Sourcing Procurement Purity Analysis

High-Impact Application Scenarios for 5,6-Dimethyl-2H-pyran-2,4(3H)-dione


Agrochemical Research: Development of Next-Generation Molluscicides

The confirmed molluscicidal activity of 5,6-dimethyl-2H-pyran-2,4(3H)-dione against Biomphalaria glabrata egg masses [1] positions it as a valuable starting point for designing new agrochemicals to combat schistosomiasis. Its activity, contrasted with the inactivity of the 6-(3,4-dimethoxy-phenyl) analogue, provides a clear SAR lead for medicinal chemistry optimization [1].

Drug Discovery: In Silico-Guided Hit Identification for Metabolic and Oncology Targets

The high predicted probability of lipid metabolism regulation and DNA synthesis inhibition [2] supports the use of this compound in targeted screening libraries for metabolic disorders (e.g., dyslipidemia) and cancer. Its unique predicted profile offers a differentiated hypothesis compared to other α-pyrones, which are primarily explored for antimicrobial or undefined therapeutic applications [3].

Organic Synthesis: A Key Intermediate for Caloverticilic Acid and Related Natural Products

5,6-Dimethyl-2H-pyran-2,4(3H)-dione is a confirmed intermediate in the synthesis of caloverticilic acid, a naturally occurring compound with potent molluscicidal activity [1]. Its established synthetic route via the dianion of ethyl acetoacetate [1] provides a reliable platform for total synthesis and the generation of diverse analogue libraries.

Antioxidant Research: A Baseline Scaffold for Structure-Activity Relationship (SAR) Studies

The compound's high DPPH radical scavenging activity, when compared to the more potent 6-phenyl analogue [4], makes it a useful reference compound for SAR studies. It serves as a baseline to measure the impact of substitution at the 6-position on antioxidant capacity, guiding the rational design of more potent derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dimethyl-2H-pyran-2,4(3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.